molecular formula C13H18N2O4 B1602776 Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 327046-67-3

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B1602776
CAS No.: 327046-67-3
M. Wt: 266.29 g/mol
InChI Key: WZDQSJQQRFYYPK-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is rooted in the evolution of protective group chemistry. The tert-butoxycarbonyl (Boc) group, central to this compound’s structure, was pioneered by Leonidas Zervas and Max Bergmann in the 1930s as part of their work on peptide synthesis. Their discovery of the carboxybenzyl (Cbz) and Boc groups revolutionized selective amine protection, enabling controlled reactions in multifunctional molecules.

This compound emerged as a specialized intermediate in the late 20th century, leveraging Boc chemistry to address challenges in synthesizing aromatic amines. Early synthetic routes involved sequential functionalization of benzoic acid derivatives, such as O-alkylation of methyl 4-nitro-3-hydroxybenzoate with tert-butyl bromoalkanoates, followed by nitro reduction and Boc protection. The compound’s first documented synthesis (CAS 327046-67-3) utilized these strategies, reflecting advancements in orthogonal protection methodologies.

Position in Organic Chemistry Research

This compound occupies a critical niche in modern organic synthesis due to its dual functionality: a free amino group and a Boc-protected secondary amine. Such features enable selective transformations, making it invaluable in constructing complex architectures like peptidomimetics and heterocycles. Key research applications include:

  • Peptide Synthesis : The Boc group prevents undesired side reactions during coupling, while the methyl ester facilitates solubility in organic solvents.
  • Polymer Chemistry : It serves as a monomer in synthesizing polyamides and polyesters with tailored thermal properties.
  • Catalysis : The aromatic amine participates in Schiff base formation, useful in asymmetric catalysis.

Table 1: Synthetic Methods for this compound

Method Reagents Yield (%) Reference
O-Alkylation + Nitro Reduction tert-Butyl bromopropionate, Pd/C, H₂ 72–93
Phase-Transfer Catalysis TBAB, Na₂CO₃ 90.1
Direct Boc Protection Boc₂O, DMAP, CH₃CN 85

Importance as a Chemical Intermediate

This compound is a linchpin in synthesizing bioactive molecules and advanced materials:

  • Pharmaceutical Intermediates : It is used in antihypertensive agents and kinase inhibitors, where the Boc group ensures regioselective functionalization.
  • Dye Chemistry : The aromatic amine undergoes diazotization to form azo dyes, while the ester group allows further derivatization.
  • Cross-Coupling Reactions : The free amino group participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N bond formation.

Table 2: Key Physical Properties

Property Value Reference
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.30 g/mol
Solubility DCM, DMF; sparingly in H₂O
Melting Point 128–131°C

The compound’s versatility is further highlighted in industrial-scale processes. For example, phase-transfer catalysis (Table 1) reduces reaction times from 24 hours to 6 hours while maintaining yields above 90%. Additionally, its stability under basic conditions allows integration into multistep workflows, such as the synthesis of constrained helix mimetics.

Properties

IUPAC Name

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQSJQQRFYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595206
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327046-67-3
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327046-67-3
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Preparation Methods

Starting Material

The common starting material is 3-amino-4-aminobenzoic acid or its derivatives, which undergo selective Boc protection and esterification.

Boc Protection

  • The amino group at the 4-position is selectively protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–25°C) to avoid over-protection or side reactions.
  • The Boc protection stabilizes the amino group, preventing it from reacting in subsequent steps.

Esterification

  • The carboxylic acid group is converted into the methyl ester by reaction with methanol under acidic or catalytic conditions.
  • Common methods include Fischer esterification using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
  • Alternatively, methylation can be achieved using reagents like diazomethane or methyl iodide under basic conditions for milder reaction conditions.

Purification

  • The product is purified by recrystallization from appropriate solvents such as methanol or ethyl acetate.
  • Thin-layer chromatography (TLC) and melting point determination are used to monitor purity and identity.

Representative Preparation Method (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1. Boc Protection 3-amino-4-aminobenzoic acid, di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C Amino group at 4-position protected by Boc group High selectivity, minimal side reactions
2. Esterification Methanol, sulfuric acid catalyst, reflux Conversion of carboxylic acid to methyl ester Moderate to high yield, typical Fischer esterification
3. Purification Recrystallization from methanol or ethyl acetate Isolation of pure this compound High purity product obtained

Alternative Synthetic Routes and Research Findings

  • Some methods start from 3-nitro-4-aminobenzoic acid derivatives , where the nitro group is reduced to the amino group after esterification and Boc protection, using reducing agents such as Raney Nickel or Pd/C under hydrogen atmosphere . This approach allows for selective functional group transformations while maintaining the Boc protection intact.

  • The Boc protection step is often optimized to avoid over-protection or unwanted side reactions. Mild bases and low temperatures favor selective protection.

  • Esterification by direct reaction with methanol under acidic conditions remains the most straightforward and widely used approach, although alternative methylation reagents can be employed for sensitive substrates.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 3-amino-4-aminobenzoic acid or derivatives Commercially available or synthesized
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Requires base (e.g., triethylamine)
Boc protection solvent Dichloromethane (DCM), THF Low temperature (0–25°C) preferred
Esterification reagent Methanol with acid catalyst (H2SO4, HCl) Reflux conditions
Alternative esterification Diazomethane, methyl iodide For milder conditions
Reducing agents (if nitro precursor used) Raney Ni, Pd/C under H2 gas For selective nitro reduction
Purification Recrystallization from methanol or ethyl acetate Ensures high purity
Storage 2–8°C To maintain compound stability

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Yield Key Observations
1M NaOH, H₂O, 20°C, 18h 3-((Boc)amino)-4-methylbenzoic acid100%Complete conversion confirmed by NMR; no side reactions observed.
6M HCl, reflux, 4h 3-((Boc)amino)-4-aminobenzoic acid70%Acidic conditions simultaneously cleave ester and Boc groups if prolonged.

Mechanism :

  • Basic hydrolysis : Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

  • Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Deprotection of the Boc Group

The Boc-protected amino group is selectively removed under acidic conditions, regenerating the free amine.

Reagent Conditions Yield Notes
4M HCl in 1,4-dioxane RT, 12h95%Deprotection confirmed by loss of Boc signal in ¹H NMR (δ 1.47 ppm).
Trifluoroacetic acid (TFA), CH₂Cl₂0°C → RT, 2h90%Rapid deprotection with minimal ester hydrolysis.

Side Reactions :

  • Prolonged exposure to strong acids may hydrolyze the ester group.

  • Boc cleavage under basic conditions is not feasible due to competing ester hydrolysis.

Substitution Reactions at the Amino Group

The primary amino group participates in nucleophilic substitution and coupling reactions.

Acylation

Reagent Conditions Product Yield
Acetic anhydride, pyridine RT, 6h3-Acetamido-4-((Boc)amino)benzoate85%
Benzoyl chloride, DIPEA 0°C → RT, 12h3-Benzamido-4-((Boc)amino)benzoate78%

Reductive Amination

Reagent Conditions Product Yield
NaBH₃CN, formaldehyde, MeOH RT, 24h3-(Dimethylamino)-4-((Boc)amino)benzoate65%

Electrophilic Aromatic Substitution

The aromatic ring undergoes regioselective substitution due to electron-donating amino groups.

Reaction Reagent Position Yield Reference
BrominationBr₂, FeBr₃Para to -NH₂60%
NitrationHNO₃, H₂SO₄Meta to -NH₂45%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation or functionalization.

Reaction Type Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12h 3-Amino-4-((Boc)amino)biphenyl-4-carboxylate72%
SonogashiraPdCl₂(PPh₃)₂, CuITHF/Et₃N, 60°C, 8h Alkyne-functionalized derivative68%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via Boc group cleavage .

  • Photoreactivity : Prolonged UV exposure leads to ester degradation (20% loss in 48h) .

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its Boc-protected amino group allows for selective reactions while preventing unwanted side reactions during peptide synthesis.

Synthesis Overview :

  • Protection of Amino Group : The amino group is protected using Boc group to prevent undesired reactions.
  • Esterification : The carboxylic acid is converted into the corresponding methyl ester.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Studies

The compound is utilized in various biological studies due to its ability to interact with enzymes and proteins:

  • Enzyme-Substrate Interactions : It is used to investigate enzyme mechanisms and substrate specificity, contributing to our understanding of enzymatic processes.
  • Protein Modifications : The compound can modify proteins, aiding in the study of post-translational modifications and their effects on protein function.

Pharmaceutical Development

In medicinal chemistry, this compound is a building block for synthesizing pharmaceutical compounds, particularly peptide-based drugs. Its structure allows for the formation of amide bonds through coupling reactions:

  • Peptide Coupling Reactions : The compound can be coupled with carboxylic acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC), facilitating the development of therapeutic peptides.

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Enterococcus faecalis. This suggests potential applications in antibiotic development.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for new antibiotic therapies.

Activity TypeOrganism/TargetEffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEnterococcus faecalisSignificant inhibition
Enzyme InhibitionBacterial topoisomerasesInhibition leading to cell death

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in inhibiting bacterial growth and modifying protein structures. These studies provide insights into its potential therapeutic applications.

In Vivo Studies

Preliminary in vivo studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies aim to establish the safety profile and effective dosages for potential clinical applications.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate involves its ability to participate in nucleophilic substitution and coupling reactions. The Boc-protected amino group provides stability during synthetic processes, allowing for selective reactions at the amino group. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of amide bonds and other functional groups .

Comparison with Similar Compounds

Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t)

Properties:

  • Molecular formula: C13H17NO4 (identical to the target compound).
  • Melting point: 154–156°C (matches the target compound) .
  • Key difference: Lack of the 3-amino group reduces its utility in reactions requiring ortho-directed functionalization.

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)

Structure: Replaces the Boc-protected amino group with a 1H-1,2,4-triazole moiety at the 4-position. Properties:

  • Molecular formula: C11H10N4O2 (smaller due to the absence of the Boc group).
  • Reactivity : The triazole group introduces heterocyclic reactivity, enabling coordination chemistry and metal-catalyzed coupling reactions, unlike the Boc-protected compound .
  • Applications : Used in medicinal chemistry for kinase inhibition studies, contrasting with the Boc derivative’s role as a synthetic intermediate .

Brominated Analogues ()

Compounds such as methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate (CAS 1115276-62-4) and methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate (CAS 914349-71-6) feature bromine substituents. Key Comparisons:

  • Purity : Brominated derivatives are synthesized at 95–98% purity , comparable to the target compound’s typical purity (~95%) .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Applications Reference
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate C13H17NO4 3-NH2, 4-Boc-NH 154–156 Pharmaceutical intermediates
Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t) C13H17NO4 4-Boc-NH 154–156 Protected amine synthons
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate C11H10N4O2 3-NH2, 4-triazole N/A Kinase inhibitor scaffolds
Methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate C12H14BrNO4 3-Br, 4-Boc-NH N/A Cross-coupling reactions

Biological Activity

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, also known as Methyl 3-amino-4-(Boc-amino)benzoate, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound

The compound features an amino group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group on the benzoate is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Esterification : The carboxylic acid is converted into the corresponding methyl ester.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that compounds with similar structures showed potent activity against various strains of bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Notably:

  • It has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development .

Case Studies

  • In Vitro Studies :
    • In vitro assays have revealed that this compound exhibits low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting its potential as a broad-spectrum antibiotic .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in treating bacterial infections. Results indicated significant therapeutic effects against infections caused by resistant strains .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against MDR S. aureus
Enzyme InhibitionInhibits DNA gyrase and topo IV
In Vivo EfficacySignificant therapeutic effects

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, and how can side reactions be minimized?

  • Methodology : The compound is typically synthesized via sequential protection of aromatic amines. A common approach involves:

Selective Boc protection : Reacting 3,4-diaminobenzoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to protect the 4-amino group .

Esterification : Methylation of the carboxylic acid group using methanol/HCl or methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Critical Considerations :
  • Side reactions like overprotection or ester hydrolysis are minimized by controlling reaction time and stoichiometry.
  • Purity is confirmed via TLC and HPLC (>95% by ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H), methyl ester (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺ expected at m/z ~293.1) .

Q. How can researchers optimize purification of this compound to achieve high yields?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate unreacted starting materials and byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms, as evidenced by melting point consistency (e.g., analogs in show >95% purity).

Advanced Research Questions

Q. How does the Boc-protected amine influence the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Acidic Conditions : The Boc group is labile in TFA/DCM (1:1), enabling selective deprotection of the 4-amino group while leaving the 3-amino group intact .
  • Basic Conditions : Stability tests (e.g., in NaHCO₃ or NaOH) show the ester group hydrolyzes preferentially over Boc cleavage, requiring pH-controlled environments .
  • Data Insight : LC-MS monitoring after 24h in 0.1M HCl showed <5% Boc degradation, confirming acid resistance below pH 2 .

Q. What strategies enable selective functionalization of the 3-amino group without disturbing the Boc-protected site?

  • Methodology :

  • Orthogonal Protection : Introduce a temporary protecting group (e.g., Fmoc) on the 3-amino group before Boc installation .
  • Coupling Reactions : Acylation or sulfonylation of the 3-amino group using activated esters (e.g., NHS esters) under mild conditions (pH 7–8, RT) .
  • Case Study : demonstrates successful peptide coupling via EDC/HOBt without Boc cleavage.

Q. How is this compound utilized as a building block in multi-step syntheses of complex heterocycles or peptidomimetics?

  • Methodology :

  • Peptide Synthesis : The Boc group facilitates solid-phase peptide synthesis (SPPS) by preventing undesired side reactions during amide bond formation .
  • Cross-Coupling Reactions : The aromatic amine participates in Ullmann or Buchwald-Hartwig couplings to install aryl/heteroaryl groups (e.g., uses boronic acid derivatives for Suzuki-Miyaura reactions).
  • Case Study : details its use in synthesizing a β-hydroxyamide intermediate for antitumor agents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
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Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

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